molecular formula C16H11N3O4S3 B277193 2-(1,1-dioxido-3-oxo-1,2-benzisothiazol-2(3H)-yl)-N-(4-thien-2-yl-1,3-thiazol-2-yl)acetamide

2-(1,1-dioxido-3-oxo-1,2-benzisothiazol-2(3H)-yl)-N-(4-thien-2-yl-1,3-thiazol-2-yl)acetamide

Cat. No. B277193
M. Wt: 405.5 g/mol
InChI Key: PYVIWCDZCCWRSO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(1,1-dioxido-3-oxo-1,2-benzisothiazol-2(3H)-yl)-N-(4-thien-2-yl-1,3-thiazol-2-yl)acetamide is a compound that has gained significant attention in scientific research due to its potential in various applications.

Mechanism Of Action

The mechanism of action of 2-(1,1-dioxido-3-oxo-1,2-benzisothiazol-2(3H)-yl)-N-(4-thien-2-yl-1,3-thiazol-2-yl)acetamide is not fully understood. However, it has been suggested that it works by inhibiting the activity of certain enzymes and proteins that are involved in cell growth and division.
Biochemical and Physiological Effects:
Studies have shown that this compound has a range of biochemical and physiological effects. It has been shown to induce apoptosis (programmed cell death) in cancer cells, inhibit the growth of cancer cells, and reduce inflammation. It has also been shown to improve cognitive function in animal models of Alzheimer's disease.

Advantages And Limitations For Lab Experiments

One advantage of using 2-(1,1-dioxido-3-oxo-1,2-benzisothiazol-2(3H)-yl)-N-(4-thien-2-yl-1,3-thiazol-2-yl)acetamide in lab experiments is its potential to inhibit the growth of cancer cells. This makes it a promising candidate for the development of new cancer treatments. However, one limitation of using this compound is that its mechanism of action is not fully understood, which makes it difficult to optimize its use in lab experiments.

Future Directions

There are several future directions for research on 2-(1,1-dioxido-3-oxo-1,2-benzisothiazol-2(3H)-yl)-N-(4-thien-2-yl-1,3-thiazol-2-yl)acetamide. One direction is to further investigate its potential in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's. Another direction is to optimize its use in cancer treatment by understanding its mechanism of action and developing new delivery methods. Additionally, research could be conducted to investigate the potential of this compound in other areas such as inflammation and autoimmune diseases.

Synthesis Methods

2-(1,1-dioxido-3-oxo-1,2-benzisothiazol-2(3H)-yl)-N-(4-thien-2-yl-1,3-thiazol-2-yl)acetamide can be synthesized using a variety of methods. One such method involves the reaction of 2-aminothiophenol with 2-chloroacetic acid to form 2-(2-carboxyethylthio)aniline. This compound is then reacted with 2-chloro-1,1-dioxide-3-oxobenzisothiazole and 4-thien-2-yl-1,3-thiazol-2-amine to form the final product.

Scientific Research Applications

This compound has been extensively studied for its potential in various applications. One such application is in the field of cancer research, where it has been shown to inhibit the growth of various cancer cells. It has also been studied for its potential in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.

properties

Product Name

2-(1,1-dioxido-3-oxo-1,2-benzisothiazol-2(3H)-yl)-N-(4-thien-2-yl-1,3-thiazol-2-yl)acetamide

Molecular Formula

C16H11N3O4S3

Molecular Weight

405.5 g/mol

IUPAC Name

N-(4-thiophen-2-yl-1,3-thiazol-2-yl)-2-(1,1,3-trioxo-1,2-benzothiazol-2-yl)acetamide

InChI

InChI=1S/C16H11N3O4S3/c20-14(18-16-17-11(9-25-16)12-5-3-7-24-12)8-19-15(21)10-4-1-2-6-13(10)26(19,22)23/h1-7,9H,8H2,(H,17,18,20)

InChI Key

PYVIWCDZCCWRSO-UHFFFAOYSA-N

SMILES

C1=CC=C2C(=C1)C(=O)N(S2(=O)=O)CC(=O)NC3=NC(=CS3)C4=CC=CS4

Canonical SMILES

C1=CC=C2C(=C1)C(=O)N(S2(=O)=O)CC(=O)NC3=NC(=CS3)C4=CC=CS4

Origin of Product

United States

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